5-methoxy-2-phenyl-4H-pyran-4-one
Description
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methoxy-2-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O3/c1-14-12-8-15-11(7-10(12)13)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
PXRGYJQHNWRMGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-methoxy-2-phenyl-4H-pyran-4-one with structurally related pyranones and benzopyranones:
Notes:
- Positional Isomerism : The substitution pattern significantly impacts reactivity and function. For example, 5-hydroxy-2-methyl-4H-pyran-4-one () exhibits strong hydrogen-bonding capacity due to the hydroxyl group, making it a better chelating agent than its methoxy counterpart .
- Electronic Effects: Methoxy groups (electron-donating) vs. hydroxyl groups (electron-withdrawing when deprotonated) alter the electron density of the pyranone ring. This affects stability and interaction with biological targets (e.g., 5-hydroxy derivatives in have lower LogP, indicating higher polarity) .
- Steric and Crystallographic Differences : The phenyl group at position 2 in this compound introduces steric bulk compared to methyl substituents (e.g., 2-methyl derivatives in ). This likely influences crystal packing and solubility .
Stability and Reactivity
- Acid-Base Behavior : 5-Hydroxy-2-methyl-4H-pyran-4-one (pKa 6.32) is more acidic than methoxy-substituted analogs due to the ionizable hydroxyl group, which enhances water solubility .
- Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., 5-hydroxy) may exhibit lower thermal stability compared to methoxy-substituted derivatives, as seen in QSPR modeling () .
Key Research Findings
- Crystallography: The crystal structure of 5-hydroxy-2-methyl-4H-pyran-4-one () reveals planar pyranone rings stabilized by intramolecular hydrogen bonds, a feature disrupted in methoxy analogs .
- Safety Profiles : Compounds with multiple hydroxyl groups (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one) require stringent safety protocols due to higher reactivity, whereas methoxy derivatives are generally less hazardous .
Preparation Methods
Preparation of Allomaltol (5-Hydroxy-2-Methyl-4H-Pyran-4-One)
The synthesis begins with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite. Treatment with thionyl chloride (SOCl₂) at room temperature converts the hydroxymethyl group at position 2 to a chloromethyl intermediate, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one, in 72% yield. Subsequent reduction with zinc dust in aqueous hydrochloric acid (HCl) at 70–80°C replaces the chloromethyl group with a methyl group, yielding allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) in 32% yield after recrystallization.
Key Reaction Conditions :
Aldol Condensation with Benzaldehyde
To introduce the phenyl group at position 2, allomaltol undergoes aldol condensation with benzaldehyde. Using triethylene diamine (DABCO) as a base catalyst (1.2 equivalents), the reaction proceeds in dichloromethane (CH₂Cl₂) at room temperature, forming 5-hydroxy-2-phenyl-4H-pyran-4-one. The α,β-unsaturated ketone intermediate is reduced with triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) to stabilize the final product.
Optimization Insight :
O-Methylation at Position 5
The hydroxyl group at position 5 is methylated using methanol and formalin (37% formaldehyde) under acidic conditions. In a representative procedure, 5-hydroxy-2-phenyl-4H-pyran-4-one is dissolved in methanol, treated with formalin and trifluoromethanesulfonic acid (TfOH), and heated at 60°C for 3 hours. The reaction achieves 85% conversion to 5-methoxy-2-phenyl-4H-pyran-4-one, with purification via recrystallization from isopropyl alcohol.
Critical Parameters :
-
Acid Catalyst : TfOH outperforms HCl or H₂SO₄ in minimizing side reactions.
-
Solvent System : Methanol ensures solubility of both reactant and product.
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
A solvent-free MCR approach utilizes KOH-loaded CaO as a heterogeneous catalyst. Benzaldehyde, ethyl acetoacetate, and malononitrile react at 60°C for 1 hour, forming 2-amino-3-cyano-4H-pyran intermediates. While this method yields 50–70% for analogous pyranones, adapting it to this compound requires omitting malononitrile and introducing methanol during cyclization.
Advantages :
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for aldol condensations from hours to minutes. For example, analogous double kojic acid derivatives are synthesized in 15 minutes at 100°C under microwave conditions. Adapting this to this compound could improve yields to >75%.
Solvent and Temperature Effects
-
Polar Aprotic Solvents : Dimethylformamide (DMF) enhances aldol reaction rates but complicates purification.
-
Low-Temperature Methylation : Conducting O-methylation at 0°C minimizes over-methylation byproducts.
Analytical Characterization
Synthetic products are validated via:
Q & A
Q. What are the recommended synthetic routes for 5-methoxy-2-phenyl-4H-pyran-4-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, such as condensation of aldehydes/ketones with nucleophilic reagents under acidic or basic conditions. For example, ZnCl₂-catalyzed reflux in a toluene/n-heptane system (1:1) at 110–120°C for 6–8 hours can yield pyran-4-one derivatives . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity. Optimization requires adjusting solvent polarity, temperature, and catalyst loading to maximize yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR (¹H/¹³C) : Assign methoxy (δ ~3.8 ppm) and phenyl proton signals (δ ~7.2–7.6 ppm) to confirm substitution patterns .
- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 230.1) and fragmentation patterns . Compare data with NIST Standard Reference Database entries for validation .
Q. How can researchers assess the purity of synthesized this compound?
Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >98% is ideal for biological assays. Alternatively, melting point analysis (compare with literature values, e.g., ~160–162°C) and TLC (silica gel, ethyl acetate/hexane) provide rapid validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?
Comparative studies show that:
- Methoxy Group Position : Shifting from C5 to C7 (as in 5-hydroxy-7-methoxyflavone) alters antioxidant activity due to electronic effects .
- Phenyl Substituents : Fluorine or methyl groups on the phenyl ring enhance lipophilicity and receptor binding, as seen in analogs like 2-(4-fluorophenyl)-6-(4-methoxyphenyl)-4H-pyran-4-one . Use QSAR models to predict activity changes based on substituent electronegativity and steric effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity Variability : Re-run assays with HPLC-validated samples.
- Assay Conditions : Standardize cell lines (e.g., glioblastoma U87MG vs. HeLa) and solvent controls (DMSO <0.1%) .
- Mechanistic Studies : Combine in vitro (enzyme inhibition) and in silico (docking simulations) approaches to validate targets .
Q. How can computational chemistry enhance the understanding of this compound’s reactivity?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. DMSO) to study stability .
- Docking Studies : Model interactions with enzymes (e.g., kinases) using AutoDock Vina and validate with SPR binding assays .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λ_max (~280 nm) under pH 2–12 and 25–60°C .
- LC-MS : Identify degradation products (e.g., hydrolysis of the pyranone ring) .
- Accelerated Stability Testing : Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf life .
Data Analysis and Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound analogs?
- Library Design : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) at C2 and C5 positions .
- Assay Selection : Test antimicrobial (MIC assays), anticancer (MTT assays), and anti-inflammatory (COX-2 inhibition) activities .
- Statistical Analysis : Use PCA or cluster analysis to correlate structural features with bioactivity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction?
Q. How can researchers validate the compound’s mechanism of action in pharmacological studies?
- Target Engagement : Use SPR or ITC to measure binding affinity to proposed targets (e.g., kinases) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to identify downstream effects .
- In Vivo Models : Test efficacy in xenograft models (e.g., murine glioblastoma) with pharmacokinetic profiling (Cmax, AUC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
